2-(2-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. The structure includes a 2-chlorophenoxy substituent at position 2 and a (Z)-configured methylene bridge linking the pyrido-pyrimidinone core to a 3-methyl-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety. The 2-chlorophenoxy group contributes to lipophilicity, which may improve membrane permeability compared to non-halogenated analogs .
Properties
Molecular Formula |
C19H12ClN3O3S2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12ClN3O3S2/c1-22-18(25)14(28-19(22)27)10-11-16(26-13-7-3-2-6-12(13)20)21-15-8-4-5-9-23(15)17(11)24/h2-10H,1H3/b14-10- |
InChI Key |
NRAIQHGKEWGLNT-UVTDQMKNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the chlorophenoxy group, and the construction of the thiazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Lipophilicity: The 2-chlorophenoxy group in the target compound increases logP compared to methoxy (e.g., 2-methoxyphenoxy in ) or amino (e.g., ethylamino in ) substituents. This enhances passive diffusion across biological membranes.
- Melting Points: Analogs with rigid substituents (e.g., phenylethyl in ) exhibit higher melting points (>200°C), while flexible chains (e.g., allylamino in ) reduce crystallinity. The target compound’s MP is unreported but likely >220°C based on similar structures .
- Solubility: Ethylamino or methoxy groups improve aqueous solubility (e.g., 0.1–1 mg/mL in DMSO), whereas chloro/methyl groups favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
